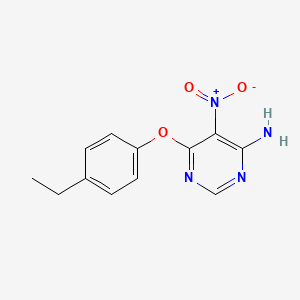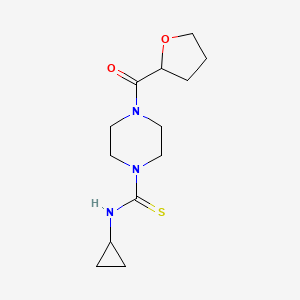![molecular formula C17H17FN4O2 B4141433 2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4,6-dimethoxypyrimidine](/img/structure/B4141433.png)
2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4,6-dimethoxypyrimidine
Vue d'ensemble
Description
2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4,6-dimethoxypyrimidine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential therapeutic applications.
Mécanisme D'action
2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4,6-dimethoxypyrimidine selectively inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By inhibiting BTK, 2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4,6-dimethoxypyrimidine prevents the activation of downstream signaling pathways that promote cancer cell growth and survival. 2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4,6-dimethoxypyrimidine has also been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4,6-dimethoxypyrimidine has been shown to have immunomodulatory effects. Specifically, 2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4,6-dimethoxypyrimidine can modulate the activity of T cells and natural killer (NK) cells, which play important roles in the immune response against cancer. 2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4,6-dimethoxypyrimidine has also been shown to reduce the production of pro-inflammatory cytokines, which can contribute to the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4,6-dimethoxypyrimidine has several advantages for use in lab experiments. It has a high degree of selectivity for BTK, which reduces the potential for off-target effects. 2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4,6-dimethoxypyrimidine is also highly soluble in water, which facilitates its use in cell-based assays. However, 2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4,6-dimethoxypyrimidine has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on 2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4,6-dimethoxypyrimidine. One area of interest is the development of combination therapies that include 2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4,6-dimethoxypyrimidine, as this may enhance its anti-cancer effects. Another area of interest is the investigation of 2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4,6-dimethoxypyrimidine's immunomodulatory effects, particularly in the context of cancer immunotherapy. Additionally, further studies are needed to determine the optimal dosing and administration regimens for 2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4,6-dimethoxypyrimidine in order to maximize its therapeutic potential.
Applications De Recherche Scientifique
2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4,6-dimethoxypyrimidine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including B-cell lymphoma, multiple myeloma, and acute myeloid leukemia. 2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4,6-dimethoxypyrimidine has also demonstrated synergistic effects when combined with other cancer therapies, such as rituximab and lenalidomide.
Propriétés
IUPAC Name |
2-[3-[1-(2-fluoroethyl)pyrazol-3-yl]phenyl]-4,6-dimethoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2/c1-23-15-11-16(24-2)20-17(19-15)13-5-3-4-12(10-13)14-6-8-22(21-14)9-7-18/h3-6,8,10-11H,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIKRVJQYMENSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C2=CC=CC(=C2)C3=NN(C=C3)CCF)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[1-(2-Fluoroethyl)pyrazol-3-yl]phenyl]-4,6-dimethoxypyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![12-(3-ethoxy-4-hydroxyphenyl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4141352.png)
![2-{[2-(allyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4141364.png)
![2-{[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B4141371.png)
![2-(1H-benzimidazol-2-ylthio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4141377.png)
![3-phenyl-N-[({4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]propanamide](/img/structure/B4141382.png)
![N-{3-[({[2-(2,4-dichlorophenoxy)propanoyl]amino}carbonothioyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4141384.png)

![2-[(2-chloro-4-fluorobenzyl)thio]-5-nitropyridine](/img/structure/B4141393.png)
![2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4141397.png)
![2-(1,3-benzodioxol-5-ylmethyl)-7-bromo-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141405.png)


![3,4,5-trimethoxy-N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B4141414.png)
![4-amino-5-cyano-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B4141434.png)